molecular formula C16H15N3O2 B15195761 alpha-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid CAS No. 116834-27-6

alpha-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid

Cat. No.: B15195761
CAS No.: 116834-27-6
M. Wt: 281.31 g/mol
InChI Key: CYELEOGKEPKXLS-UHFFFAOYSA-N
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Description

Alpha-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.31 g/mol. The purity is usually 95%.
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Biological Activity

Alpha-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid (AMPP) is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

AMPP has the following chemical characteristics:

  • Molecular Formula : C₁₆H₁₅N₃O₂
  • Molecular Weight : 281.31 g/mol
  • CAS Number : 116834-27-6

The compound features a pyrazole ring substituted with a phenyl group, a pyrrole moiety, and an acetic acid functional group. This unique structure contributes to its solubility and bioavailability, enhancing its pharmacological profile compared to simpler analogs .

Biological Activities

AMPP exhibits a range of biological activities that are characteristic of pyrazole derivatives:

Anti-inflammatory Activity

Research indicates that pyrazole compounds, including AMPP, have anti-inflammatory properties. For instance, structural modifications in related compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Anticancer Properties

Studies have demonstrated that AMPP can inhibit the proliferation of various cancer cell lines. Specifically, compounds with similar structures have shown promising results against HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively .

Analgesic and Antidepressant Potential

Some studies suggest that pyrazole derivatives can exhibit analgesic and antidepressant effects, although specific data on AMPP is still emerging .

Synthesis Pathways

The synthesis of AMPP typically involves multi-step reactions that may vary based on desired yields and substituents on the pyrazole ring. Common methods include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives.
  • Substitution Reactions : Introducing phenyl and pyrrole groups through electrophilic aromatic substitution.
  • Acetic Acid Functionalization : Incorporating the acetic acid moiety to enhance solubility and biological activity .

Case Studies and Research Findings

Recent studies highlight the importance of structure-activity relationships (SAR) in optimizing the pharmacological properties of AMPP:

CompoundBiological ActivityReference
Methyl 3-amino-5-(2-nitrophenyl)pyrazoleAntiproliferative against HepG2
4-AminoantipyrineAnalgesic effects
5-Methyl-1-phenyloxazoleAnti-inflammatory

In one notable study, derivatives were tested for their ability to inhibit tumor growth in chick chorioallantoic membrane assays, demonstrating significant antiangiogenic properties .

Properties

CAS No.

116834-27-6

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C16H15N3O2/c1-12(16(20)21)14-11-17-19(13-7-3-2-4-8-13)15(14)18-9-5-6-10-18/h2-12H,1H3,(H,20,21)

InChI Key

CYELEOGKEPKXLS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3)C(=O)O

Origin of Product

United States

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